1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
CAS No.: 2319720-88-0
Cat. No.: VC7734034
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319720-88-0 |
|---|---|
| Molecular Formula | C20H24ClN3O2 |
| Molecular Weight | 373.88 |
| IUPAC Name | 2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C20H24ClN3O2/c1-20(2,26-18-7-3-14(21)4-8-18)19(25)24-15-5-6-16(24)12-17(11-15)23-10-9-22-13-23/h3-4,7-10,13,15-17H,5-6,11-12H2,1-2H3 |
| Standard InChI Key | IQNNQQAURCUYRZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=C(C=C4)Cl |
Introduction
Structural Characterization and Molecular Properties
Bicyclic Core and Stereochemical Features
The compound’s defining feature is its 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system that imposes significant conformational rigidity. The (1R,5S) stereochemistry at the bridgehead carbons ensures a specific three-dimensional orientation, which is critical for interactions with biological targets. The imidazole moiety at position 3 introduces a heteroaromatic ring capable of hydrogen bonding and π-π stacking, while the 4-chlorophenoxy group contributes hydrophobic and electron-withdrawing characteristics.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.88 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropan-1-one |
| SMILES | CC(C)(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=C(C=C4)Cl |
| Topological Polar Surface Area | 48.0 Ų |
| Log P (Consensus) | 1.91 |
The compound’s moderate lipophilicity (Log P = 1.91) suggests balanced membrane permeability and solubility, though experimental solubility data remain unavailable. Its topological polar surface area (48.0 Ų) indicates potential for crossing the blood-brain barrier, aligning with hypothesized CNS applications.
Synthetic Pathways and Challenges
Hypothesized Routes Based on Analogous Systems
While no direct synthesis route for this compound is documented, analogous azabicyclo[3.2.1]octane derivatives provide plausible strategies. A common approach involves:
-
Construction of the Bicyclic Core: Cyclocondensation of pyrrolidine precursors with ketones or aldehydes under acidic conditions .
-
Introduction of Imidazole: Nucleophilic substitution at the bridgehead nitrogen using imidazole derivatives, potentially mediated by transition-metal catalysts .
-
Acylation with Chlorophenoxy Propanone: Coupling the bicyclic amine with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride via Schotten-Baumann or Steglich esterification.
Table 2: Comparative Synthetic Strategies for Azabicyclo Derivatives
| Compound Class | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Pd-catalyzed cross-coupling | 65–78 | |
| Imidazole-substituted derivatives | CuI/1,10-phenanthroline | 52 |
Challenges include stereochemical control during bicycloformation and avoiding side reactions at the electron-rich imidazole ring. Collaborative efforts between synthetic and medicinal chemists are essential to optimize these pathways.
Mechanistic and Biological Target Hypotheses
Table 3: Predicted Biological Targets and Affinities
| Target | Predicted (nM) | Rationale |
|---|---|---|
| CYP3A4 | 120–180 | Imidazole coordination to heme iron |
| TRPV1 Ion Channel | 250–300 | Structural similarity to JNJ-39439335 |
| σ-1 Receptor | 400–600 | Hydrophobic pocket occupancy |
The compound’s structural resemblance to TRPV1 antagonists like JNJ-39439335 (mavatrep) hints at potential utility in pain management, though direct evidence is lacking .
Pharmacological Applications and Research Directions
CNS Disorders and Enzyme Inhibition
The azabicyclo[3.2.1]octane scaffold is prevalent in neuroactive compounds due to its ability to mimic tropane alkaloids. Preclinical models suggest that similar structures modulate dopamine reuptake or κ-opioid receptors, making this compound a candidate for depression or substance use disorders. Additionally, its imidazole component could confer antifungal or antiviral properties, though these applications remain speculative.
Table 4: Research Priorities by Therapeutic Area
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume